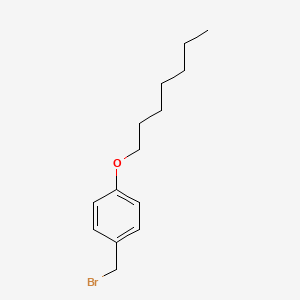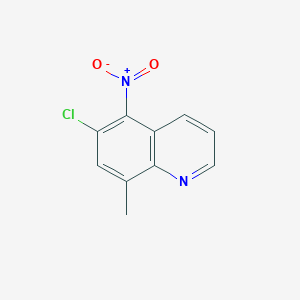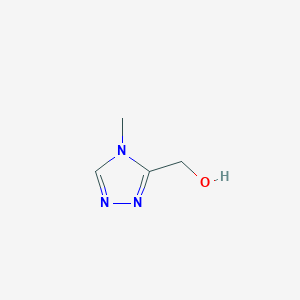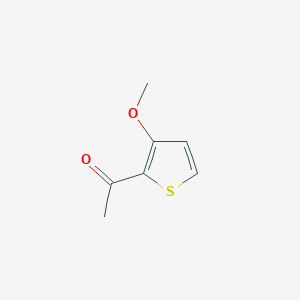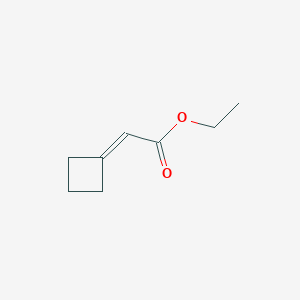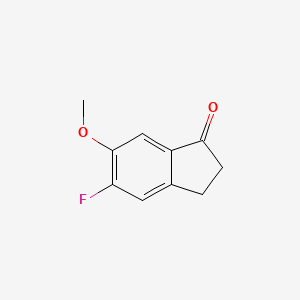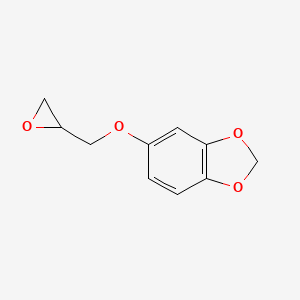
1-(Nitrométhyl)cyclobutanol
Vue d'ensemble
Description
1-(Nitromethyl)cyclobutanol is an organic compound with the chemical formula C5H9NO3. It is a colorless liquid or solid with an odor similar to alcohol. This compound is known for its strong irritant properties and corrosive effects on the skin, eyes, and mucous membranes . It is primarily used as an important intermediate in organic synthesis, particularly in the production of various organic compounds such as drugs and dyes .
Applications De Recherche Scientifique
1-(Nitromethyl)cyclobutanol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
1-(Nitromethyl)cyclobutanol is typically synthesized by reacting cyclobutane with methyl nitrate. The reaction process requires the use of an organic solvent and a catalyst to ensure the reaction progresses efficiently . The general reaction conditions involve maintaining a controlled temperature and pressure to optimize the yield of the desired product.
Analyse Des Réactions Chimiques
1-(Nitromethyl)cyclobutanol undergoes various chemical reactions, including:
Reduction: It can be reduced to 1-aminocyclobutanol, which is then used to synthesize other organic compounds.
Oxidation: The nitro group can be oxidized to form different products, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-(Nitromethyl)cyclobutanol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved.
Comparaison Avec Des Composés Similaires
1-(Nitromethyl)cyclobutanol can be compared with other similar compounds such as:
1-(Nitromethyl)cyclopropanol: This compound has a similar structure but with a three-membered ring instead of a four-membered ring.
1-(Nitromethyl)cyclopentanol: This compound has a five-membered ring and exhibits different chemical properties due to the ring size.
1-(Nitromethyl)cyclohexanol: This compound has a six-membered ring and is used in different applications compared to 1-(Nitromethyl)cyclobutanol.
The uniqueness of 1-(Nitromethyl)cyclobutanol lies in its four-membered ring structure, which imparts specific chemical reactivity and properties that are distinct from its analogs with different ring sizes.
Propriétés
IUPAC Name |
1-(nitromethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(2-1-3-5)4-6(8)9/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRDYBOWVGFYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530471 | |
| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344329-87-9 | |
| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)
